molecular formula C10H16O2 B14619588 Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate CAS No. 61014-40-2

Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate

Cat. No.: B14619588
CAS No.: 61014-40-2
M. Wt: 168.23 g/mol
InChI Key: HLOKTALAKNKDBK-UHFFFAOYSA-N
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Description

Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate is a chemical compound with the molecular formula C10H16O2. It is a derivative of cyclopentene, featuring a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group is susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This reactivity is exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclopent-3-ene-1-carboxylate: Similar structure but lacks the additional methyl groups.

    Methyl 3-cyclopentene-1-carboxylate: Another related compound with a similar core structure.

Uniqueness

Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate is unique due to the presence of three methyl groups, which influence its reactivity and physical properties. This structural feature distinguishes it from other cyclopentene derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

61014-40-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-7-5-6-8(9(11)12-4)10(7,2)3/h5,8H,6H2,1-4H3

InChI Key

HLOKTALAKNKDBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)C(=O)OC

Origin of Product

United States

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